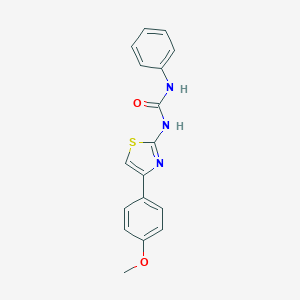![molecular formula C15H12N6OS B276479 4-methylphenyl [6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B276479.png)
4-methylphenyl [6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methylphenyl [6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazole ring with a thiadiazole ring, making it a promising candidate for various biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylphenyl [6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenol with chloromethyl pyrazine to form an intermediate, which is then reacted with 1,2,4-triazole-3-thiol under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-methylphenyl [6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
科学的研究の応用
4-methylphenyl [6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and antifungal properties.
Industry: Utilized in the development of novel agrochemicals and fungicides.
作用機序
The mechanism of action of 4-methylphenyl [6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether involves its interaction with specific molecular targets and pathways. For instance, it inhibits shikimate dehydrogenase, an enzyme crucial for the biosynthesis of chorismate, which is essential for the survival of certain bacteria . Additionally, it may induce apoptosis in cancer cells by disrupting cell cycle progression and activating apoptotic pathways .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure and have been studied for their kinase inhibitory activities and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds also feature a triazole-thiadiazole scaffold and have shown diverse pharmacological activities, including antimicrobial and anticancer effects.
Uniqueness
What sets 4-methylphenyl [6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether apart is its unique combination of a pyrazine ring with the triazole-thiadiazole scaffold, which may contribute to its enhanced biological activity and specificity towards certain molecular targets .
特性
分子式 |
C15H12N6OS |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
3-[(4-methylphenoxy)methyl]-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12N6OS/c1-10-2-4-11(5-3-10)22-9-13-18-19-15-21(13)20-14(23-15)12-8-16-6-7-17-12/h2-8H,9H2,1H3 |
InChIキー |
MLBKLMTUIDRYSK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=NC=CN=C4 |
正規SMILES |
CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=NC=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl isopropyl sulfide](/img/structure/B276397.png)
![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine](/img/structure/B276399.png)
![ethyl 5-amino-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B276403.png)
![ETHYL 2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B276404.png)
![Ethyl 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B276406.png)


![3-[(4-Methoxyphenoxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276418.png)
![6-[(1-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276420.png)
![6-[(4-Bromophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276426.png)
![6-[(3-Methylphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276429.png)
![6-(3,5-dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276434.png)
![6-(3-Bromophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276441.png)
![6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276442.png)
